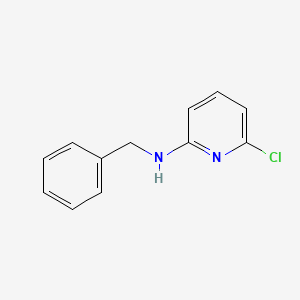

N-benzyl-6-chloropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKWMBWOVZIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368545 | |

| Record name | N-benzyl-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29449-76-1 | |

| Record name | N-benzyl-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of N Benzyl 6 Chloropyridin 2 Amine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in N-benzyl-6-chloropyridin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the carbon atom bearing the chlorine substituent. The chlorine at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This activation is more pronounced at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen.

Nucleophilic substitution reactions on 2-chloropyridines are a common strategy in organic synthesis. nih.govchemrxiv.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The stability of this intermediate is a key factor in determining the reaction rate. wikipedia.org 2-Chloropyridines are known to be significantly more reactive towards nucleophiles than their 3-chloro counterparts and vastly more reactive than chlorobenzene (B131634) under similar conditions. wikipedia.org

A variety of nucleophiles can displace the chloride in this compound. These reactions are typically carried out by heating the substrate with the nucleophile, sometimes in the presence of a base or a catalyst.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloropyridine (B119429) Derivatives

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amines | Primary or secondary amines | N-substituted 2-aminopyridines | Heating, often with a base or under microwave irradiation libretexts.orgresearchgate.net |

| Alkoxides | Sodium or potassium alkoxides | 2-Alkoxypyridines | Heating in the corresponding alcohol |

| Thiols | Thiols or thiolates | 2-Thienylpyridines | Often requires a base to deprotonate the thiol chemrxiv.orgcas.cnnih.govresearcher.life |

The benzylamino group at the 2-position, being an electron-donating group, can influence the rate of nucleophilic substitution, though the primary driving force remains the activation by the ring nitrogen.

Electrophilic Aromatic Substitution on Pyridine and Benzyl (B1604629) Moieties

This compound has two aromatic rings that can potentially undergo electrophilic aromatic substitution: the substituted pyridine ring and the benzyl group's phenyl ring. The site of substitution will depend on the reaction conditions and the relative activation of the two rings.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom. However, the substituents on the ring play a crucial role in directing incoming electrophiles. The amino group (-NH-benzyl) is a strong activating group and is ortho, para-directing. libretexts.orgyoutube.comorganicchemistrytutor.com The chlorine atom is a deactivating group but is also ortho, para-directing. libretexts.orgyoutube.com In the case of this compound, the directing effects of the amino and chloro groups would reinforce substitution at the 3- and 5-positions of the pyridine ring. Nitration of 2-aminopyridine (B139424), for instance, typically yields the 2-amino-5-nitropyridine (B18323) as the major product, with the 2-amino-3-nitropyridine (B1266227) as a minor product. sapub.orgresearchgate.netresearchgate.net

The benzyl group's phenyl ring is activated towards electrophilic aromatic substitution and is also ortho, para-directing. The reactivity of this ring is generally higher than that of the deactivated pyridine ring. Therefore, under many electrophilic conditions, substitution is more likely to occur on the benzyl moiety unless the pyridine ring is sufficiently activated or the reaction conditions are tailored to favor substitution on the pyridine.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product(s) on Pyridine Ring | Predicted Major Product(s) on Benzyl Ring | Rationale |

| Nitration | 5-nitro and 3-nitro derivatives | ortho- and para-nitro derivatives | The benzyl ring is more activated. On the pyridine ring, the amino group directs to the 3- and 5-positions. sapub.orgresearchgate.netresearchgate.net |

| Halogenation | 5-halo and 3-halo derivatives | ortho- and para-halo derivatives | Similar to nitration, the benzyl ring is more susceptible. Directing effects on the pyridine ring favor the 3- and 5-positions. |

| Friedel-Crafts Acylation/Alkylation | Likely no reaction on the pyridine ring | ortho- and para-acylated/alkylated derivatives | The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring system. The benzyl ring will be the preferred site of reaction. |

Oxidative Transformations

The this compound molecule has several sites that can be susceptible to oxidation. The secondary amine nitrogen, the benzylic methylene (B1212753) group, and the aromatic rings can all react under oxidative conditions.

The N-benzyl group is known to be susceptible to oxidation. For instance, N-benzyl groups can be oxidized to benzoyl groups using strong oxidizing agents like chromium(VI) reagents. researchgate.net Alternatively, the N-benzyl group can be cleaved under oxidative conditions using reagents such as cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Photocatalytic oxidation methods have also been developed for the conversion of benzylamines to the corresponding aldehydes. researchgate.net

The pyridine nitrogen can be oxidized to an N-oxide. However, the presence of the electron-donating amino group can sometimes complicate this reaction. The aromatic rings themselves can be oxidized under harsh conditions, leading to ring-opening products.

Reductive Transformations

The primary site for reduction in this compound is the chloro-substituted pyridine ring. The chlorine atom can be removed through reductive dehalogenation. nih.govepa.govwikipedia.orgresearchgate.net This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of reducing agents like zinc dust or polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edu The reduction of 2-amino-6-chloropyridine (B103851) to 2-aminopyridine has been demonstrated using hydrazine (B178648) and a Raney nickel catalyst.

The benzyl group can also be removed under certain reductive conditions, a process known as debenzylation, typically via catalytic hydrogenation. This would yield 6-chloropyridin-2-amine. The relative ease of dehalogenation versus debenzylation would depend on the specific reaction conditions and catalyst used.

Rearrangement Reactions Involving N-Benzyl Pyridinamines

N-substituted pyridinamines can undergo rearrangement reactions, with the Dimroth rearrangement being a notable example. wikipedia.orgnih.gov The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. nih.govrsc.orgbenthamscience.com In the context of N-benzylpyridinamines, this would involve the benzyl group and the exocyclic nitrogen atom.

The mechanism of the Dimroth rearrangement is generally catalyzed by acid or base and involves a ring-opening and ring-closing sequence. nih.govresearchgate.net For a 2-(N-benzylamino)pyridine, the rearrangement would likely proceed through protonation or deprotonation, followed by nucleophilic attack to open the pyridine ring. After rotation and re-cyclization, a different N-substituted pyridine could be formed. The thermodynamic stability of the starting material and the product often dictates the position of the equilibrium. benthamscience.com While well-documented for other nitrogen heterocycles like triazoles and pyrimidines, the specific conditions for the Dimroth rearrangement of this compound would require experimental investigation.

Detailed Mechanistic Investigations

The mechanisms of the reactions of this compound can be investigated through both experimental and computational methods. For nucleophilic aromatic substitution, computational studies on similar 2-chloropyridine systems have provided insights into the reaction mechanism. nih.govwuxibiology.comresearchgate.net These studies help in understanding whether the reaction proceeds via a stepwise mechanism with a distinct Meisenheimer intermediate or a concerted mechanism. researchgate.net The activation energies for the formation of intermediates and transition states can be calculated to predict the most likely reaction pathway. wuxibiology.com

For electrophilic aromatic substitution, mechanistic studies would focus on the relative stability of the sigma-complex intermediates formed upon attack at different positions on both the pyridine and benzyl rings. The directing effects of the substituents can be rationalized by analyzing the resonance structures of these intermediates. youtube.comorganicchemistrytutor.comyoutube.com

Mechanistic investigations into the Dimroth rearrangement would involve identifying the key ring-opened intermediates and the factors that influence the rate of rearrangement, such as pH and the nature of the substituents. nih.govresearchgate.net

Functionalization and Derivatization Strategies of N Benzyl 6 Chloropyridin 2 Amine

C-H Functionalization at the Benzylic Position

The benzylic position of N-benzyl-6-chloropyridin-2-amine is a prime target for C-H functionalization, offering a direct route to introduce new substituents without pre-functionalization. This approach is highly valued for its atom economy and ability to streamline synthetic pathways.

Methods for benzylic C-H functionalization often proceed through radical or anionic intermediates. rsc.org One strategy involves the deprotonation of the benzylic C-H, which is facilitated by the electron-withdrawing nature of the adjacent nitrogen and the pyridine (B92270) ring. rsc.orgwisc.edu This can be enhanced by coordinating a transition metal to the phenyl ring, which increases the acidity of the benzylic protons. rsc.org The resulting benzylic carbanion can then react with various electrophiles.

A more advanced strategy involves a C-H chlorination/functionalization sequence. This two-step, one-pot process first uses a chlorinating agent like N-chlorosuccinimide (NCS) to selectively chlorinate the benzylic position. The resulting benzyl (B1604629) chloride is then readily substituted by a range of nucleophiles, including amines, azoles, and thiophenols, which are often incompatible with direct oxidative C-H functionalization methods. wisc.edu

Another innovative approach utilizes traceless nitrogen activation for C-H amination. nih.gov In this method, the benzylic C-H bond undergoes N-aminopyridylation. The resulting N-aminopyridinium intermediate serves as a versatile handle for subsequent diversification. For instance, it can undergo Ni-catalyzed C–N cross-coupling with aryl boronic acids, effectively achieving a formal aryl nitrene insertion into the C-H bond. nih.gov This sequence highlights how C-H bonds can be used as strategic points for constructing complex nitrogen-containing molecules. nih.gov

Enzymatic methods also present a sophisticated strategy for benzylic functionalization. Engineered threonine aldolases, for example, can catalyze the α-functionalization of benzylamines by facilitating a stereoselective C-C bond formation with various aldehydes. nih.gov This biocatalytic approach can produce chiral 1,2-amino alcohols with high enantioselectivity and diastereoselectivity, demonstrating the potential for creating stereochemically complex derivatives. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring of this compound features a chlorine atom at the 6-position, which is an excellent handle for transition metal-catalyzed cross-coupling reactions. Additionally, the inherent aromaticity of the pyridine ring can be overcome through nucleophilic dearomatization strategies, opening pathways to saturated heterocyclic systems.

The chlorine atom at the C6 position of the pyridine ring is highly susceptible to substitution via palladium- or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is particularly effective. libretexts.org This reaction is widely used to couple aryl or vinyl groups to the pyridine core, significantly increasing molecular complexity. researchgate.net

The general mechanism involves three key steps: oxidative addition of the chloropyridine to a Pd(0) catalyst, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields with a broad range of arylboronic acids. researchgate.netbiomedpharmajournal.org For instance, water-soluble ligands can enable the reaction to be performed in aqueous media, aligning with green chemistry principles. libretexts.orgnih.gov

Below is a table illustrating potential Suzuki-Miyaura coupling reactions with this compound.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | N-benzyl-6-phenylpyridin-2-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | N-benzyl-6-(4-methoxyphenyl)pyridin-2-amine |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | N-benzyl-6-(thiophen-3-yl)pyridin-2-amine |

| 4-Fluorophenylboronic acid | NiCl₂(dme) / dtbbp | K₂CO₃ | t-AmylOH | N-benzyl-6-(4-fluorophenyl)pyridin-2-amine |

This table is illustrative and based on general procedures for Suzuki-Miyaura couplings of chloropyridines.

Nucleophilic dearomatization provides a powerful method for converting flat, aromatic pyridines into three-dimensional, saturated, or partially saturated structures like dihydropyridines (DHPs) and piperidines. mdpi.comnih.gov For this compound, the N-benzyl group helps to activate the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com This activation renders the ring prone to attack at the C4 or C6 positions. acs.org

The process typically involves the addition of a nucleophile to the activated pyridinium (B92312) species, which disrupts the aromatic system. acs.org A wide variety of nucleophiles, including organometallic reagents and enolates, can be used. mdpi.com Recent advancements have demonstrated that a chiral copper hydride (CuH) catalyst can achieve the C-C bond-forming dearomatization of pyridines without prior activation of the heterocycle. nih.govacs.orgnih.gov This catalytic system generates a nucleophile in situ from an olefin and adds it to the pyridine ring with high regioselectivity and enantioselectivity. nih.gov The resulting unstable N-silyl-1,4-dihydropyridines can be isolated or, more commonly, reduced in a one-pot procedure to furnish stable, enantioenriched piperidine (B6355638) derivatives. nih.gov

Derivatization at the Amino Nitrogen

The secondary amine in this compound provides another site for derivatization. Standard reactions such as N-alkylation or N-acylation can be performed to introduce additional functional groups. For example, treatment with an alkyl halide in the presence of a base can introduce a second alkyl group onto the nitrogen. nih.gov

Interestingly, under certain conditions, the amino nitrogen can compete with the C6-chloro position for reactivity. For instance, during the synthesis of related N-benzyl-chloropyrazine-carboxamides, a double substitution has been observed where a second molecule of benzylamine (B48309) displaces the chlorine atom, leading to a N-benzyl-3-(benzylamino)pyrazine-2-carboxamide. nih.gov A similar reaction could be envisioned for this compound, particularly under forcing conditions or with highly nucleophilic amines, leading to N,N'-dibenzylpyridine-2,6-diamine. This highlights the need for careful control of reaction conditions to achieve selective functionalization.

Synthesis of Complex Architectures Utilizing this compound as an Intermediate

The true synthetic utility of this compound is realized when it is used as a building block for more complex molecular architectures, particularly those with potential applications in medicinal chemistry. beilstein-journals.org The various functionalization strategies discussed can be employed in a sequential or convergent manner to rapidly build molecular diversity.

For example, a synthetic route could begin with a Suzuki-Miyaura coupling at the C6 position to install a desired aryl group. The resulting N-benzyl-6-arylpyridin-2-amine could then undergo a selective C-H functionalization at the benzylic position to introduce another point of diversity. Alternatively, the amino group could be acylated to introduce an amide linkage, a common feature in bioactive molecules.

Such multi-step sequences are common in the synthesis of pharmaceutical compounds. beilstein-journals.org For instance, the SNAr (nucleophilic aromatic substitution) reaction of a chloropyridine with an amine is a key step in the synthesis of drugs like rosiglitazone. beilstein-journals.org By analogy, this compound can serve as a versatile intermediate, where the chlorine is first displaced by a more complex nucleophile, or where the pyridine core is elaborated before subsequent modification of the benzylamino moiety. The ability to perform orthogonal reactions at different sites of the molecule makes it a valuable scaffold in discovery chemistry.

Catalytic Applications Involving N Benzyl 6 Chloropyridin 2 Amine and Its Precursors

Catalytic N-Alkylation

The synthesis of N-benzyl-6-chloropyridin-2-amine from its precursor, 2-amino-6-chloropyridine (B103851), is fundamentally an N-alkylation reaction. Catalytic methods offer significant advantages over traditional stoichiometric approaches by improving efficiency and reducing waste. One prominent strategy is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis. This method utilizes a catalyst, often a heterogeneous copper system, to oxidize a primary alcohol (like benzyl (B1604629) alcohol) to an aldehyde in situ. The aldehyde then reacts with the amine (2-amino-6-chloropyridine) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" during the initial oxidation step, yielding the N-alkylated product and regenerating the catalyst rsc.org. This process is atom-economical and avoids the use of alkyl halides rsc.org.

Another approach involves the reductive amination of amines using carboxylic acids. This two-phase process can be achieved through a silane-mediated direct amidation followed by a catalytic reduction, providing an alternative route to N-alkylated products nih.gov. Furthermore, Lewis acids have been shown to promote the benzylation of aminopyridines. For instance, zinc bromide (ZnBr₂) has been effectively used to catalyze the reaction between aminopyridines and benzylic alcohols, achieving high yields and purity in the synthesis of N-benzylated aminopyridines chemrxiv.org. While not specifically detailed for 2-amino-6-chloropyridine, these catalytic platforms represent general and powerful strategies for its N-alkylation.

The most common methods for synthesizing 2-aminopyridines involve either the substitution of a 2-halopyridine with an amine or the N-alkylation of 2-aminopyridine (B139424) itself nih.gov. The latter often requires careful control to prevent over-alkylation nih.gov.

Transition Metal-Catalyzed Functionalization Reactions

The this compound molecule possesses two key sites for further functionalization via transition metal catalysis: the C-Cl bond at the 6-position of the pyridine (B92270) ring and potentially the C-H bonds on the pyridine or benzyl rings. The chlorine atom, in particular, is an excellent leaving group for various cross-coupling reactions.

N-aryl-2-aminopyridines are widely used substrates in C-H activation chemistry, where the pyridyl group acts as a directing group, facilitating the formation of stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper rsc.orgnih.gov. These complexes can then undergo cyclization or functionalization reactions rsc.orgnih.gov. Although the target compound is N-benzyl, similar principles of chelation-assisted C-H activation could apply, enabling the introduction of new functional groups.

More directly, the C-Cl bond is a prime target for classic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Stille (organostannanes), and Sonogashira (terminal alkynes) are powerful tools for forming new carbon-carbon bonds at this position mdpi.com. For example, studies on the related 2-chloropyridine (B119429) have shown that it can participate in iron-catalyzed cross-coupling with aryl Grignard reagents, though this can compete with homo-coupling of the nucleophile acs.org. The synthesis of complex marine-derived drugs has utilized sequential palladium-catalyzed Suzuki-Miyaura reactions to couple halo-pyridines and other halo-heterocycles with various partners, demonstrating the power of this approach mdpi.com.

Homo-Coupling Reactions of 2-Amino-6-chloropyridine

The precursor, 2-amino-6-chloropyridine, can undergo catalytic homo-coupling to yield 6,6'-diamino-2,2'-bipyridine. This symmetrical bipyridine is a valuable ligand in coordination chemistry. A notable method employs a nickel(II) catalyst for this transformation sigmaaldrich.com.

The mechanism for such reactions often involves the in situ generation of a low-valent metal species, such as Ni(0). For example, in the coupling of other halo-heterocycles, Ni(0)(PPh₃)₄ can be formed from NiCl₂ and Zn(0). This active catalyst then undergoes oxidative addition with two molecules of the aryl halide (2-amino-6-chloropyridine), followed by reductive elimination to form the new C-C bond of the bipyridine product nih.gov. Iron catalysts have also been examined for coupling reactions of chloropyridines, where they can mediate the formation of both cross-coupling and homo-coupling products acs.org.

Below is a table summarizing a key catalytic system for this reaction.

| Reactant | Catalyst | Product | Reference |

| 2-Amino-6-chloropyridine | Ni(II) | 6,6'-Diamino-2,2'-bipyridine | sigmaaldrich.com |

Emerging Catalytic Systems (e.g., Heterogeneous Catalysis)

Emerging catalytic systems, particularly in heterogeneous catalysis, offer significant advantages for the synthesis and functionalization of compounds like this compound. Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), which simplifies catalyst separation, recovery, and recycling, making processes more cost-effective and environmentally friendly for industrial-scale production google.comyoutube.com.

For the N-alkylation of aminopyridines, several heterogeneous catalysts have been developed. These systems can operate continuously in flow reactors, avoiding the need for expensive noble metals or stoichiometric reagents that generate significant waste google.com. One approach uses a heterogeneous copper catalyst for N-alkylation with alcohols via a hydrogen borrowing mechanism, which is an intrinsically safe process that produces no waste rsc.org. Another patented method describes a range of heterogeneous catalysts for the N-alkylation of aminopyridines, highlighting their high activity and selectivity google.com.

In the realm of functionalization, novel heterogeneous catalysts are also being explored. Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been synthesized and used to catalyze reactions involving 2-aminopyridine mdpi.com. These materials can exhibit high efficiency and can be reused multiple times without a significant loss in activity mdpi.com. Additionally, iron-based industrial waste has been repurposed as an efficient and magnetically recoverable heterogeneous catalyst for other types of chlorination reactions, showcasing a sustainable approach to catalysis sciforum.net.

The table below details examples of emerging heterogeneous catalytic systems relevant to the reactions discussed.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference(s) |

| N-Alkylation | Cu-Ni/ZnO | Aminopyridine, Alkylation raw material | High activity and selectivity, suitable for continuous production. | google.com |

| N-Alkylation | Ni-Mo/Al₂O₃ | Aminopyridine, Alkylation raw material | Low-cost catalyst, avoids noble metals. | google.com |

| N-Alkylation | Heterogeneous Cu | Aniline, Benzylic alcohols | Hydrogen borrowing mechanism, no additives, no waste. | rsc.org |

| Michael Addition/Amidation | Fe₂Ni-BDC (MOF) | 2-Aminopyridine, trans-β-nitrostyrene | Recyclable bimetallic catalyst, good efficiency. | mdpi.com |

Medicinal Chemistry and Biological Relevance of N Benzyl 6 Chloropyridin 2 Amine As a Molecular Scaffold

Role as a Privileged Structure in Drug Discovery

The 2-aminopyridine (B139424) moiety is a well-recognized "privileged structure" in medicinal chemistry. rsc.org This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new drugs. The 2-aminopyridine core is a simple, low molecular weight, and functionally versatile building block for synthesizing a wide array of biologically active molecules. rsc.org Its simple design facilitates the production of specific products with minimal side reactions, and the low molecular weight of the resulting compounds is advantageous in drug discovery programs for easier identification of metabolites. rsc.org

Derivatives of 2-aminopyridine are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The ability of the pyridine (B92270) nitrogen and the exocyclic amino group to participate in hydrogen bonding, coupled with the aromatic nature of the ring, allows for diverse interactions with enzyme active sites and receptors. The incorporation of a chloro-substituent, as in 2-amino-6-chloropyridine (B103851), and an N-benzyl group further enhances the structural diversity and potential for targeted therapeutic action. The parent compound, 2-amino-6-chloropyridine, serves as a key intermediate in the synthesis of more complex molecules, including substituted "quinolones".

Scaffold for Antimicrobial Agent Development

The 2-amino-6-chloropyridine core has been successfully utilized as a scaffold for the development of new antimicrobial agents. In one notable study, a series of Schiff base derivatives were synthesized by reacting 2-amino-6-chloropyridine with various substituted aldehydes. researchgate.net These compounds were then evaluated for their in vitro antibacterial and antifungal activities.

The research demonstrated that several of the synthesized compounds exhibited good to moderate antimicrobial activity against a panel of pathogenic microbes. researchgate.net Specifically, compounds derived from salicylaldehyde (B1680747) (compound 3a ), 4-chlorobenzaldehyde (B46862) (compound 3f ), and 4-nitrobenzaldehyde (B150856) (compound 3h ) showed potent antibacterial effects against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. researchgate.net All tested compounds also showed activity against the pathogenic fungus Fusarium oxysporum. researchgate.net This highlights the potential of the N-benzyl-6-chloropyridin-2-amine scaffold (in this case, substituted benzylidene derivatives) as a template for creating novel antimicrobial drugs.

| Compound ID | Aldehyde Precursor | Antibacterial Activity | Antifungal Activity | Reference |

| 3a | Salicylaldehyde | Potent | Active | researchgate.net |

| 3f | 4-Chlorobenzaldehyde | Potent | Active | researchgate.net |

| 3h | 4-Nitrobenzaldehyde | Potent | Active | researchgate.net |

| Other Derivatives | Various Aldehydes | Good to Moderate | Active | researchgate.net |

This table summarizes the antimicrobial activity of selected Schiff base derivatives of 2-amino-6-chloropyridine.

Applications in Anticancer Research

The 2-aminopyridine framework is a prominent feature in many anticancer agents. Recent research has identified derivatives of this scaffold as potent inhibitors of key cancer-related targets. For instance, a series of novel 2-aminopyridine derivatives were designed and synthesized as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an enzyme implicated in colorectal carcinoma. nih.gov Several of these compounds showed significant inhibitory activity, leading to the degradation of MDM2 and the stabilization of the tumor suppressor protein p53. nih.gov

Furthermore, the N-benzyl group has been incorporated into 2-aminopyridine-containing structures to create potent antimitotic agents. A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides was synthesized and screened for antiproliferative activity against several human cancer cell lines. nih.gov One compound, 7f , emerged as a particularly potent agent against the A-549 lung cancer cell line, with an IC₅₀ value of 2.04 µM for tubulin polymerization inhibition. nih.gov This compound was found to induce apoptosis by arresting the cell cycle in the G2/M phase, and molecular docking studies confirmed its binding to the colchicine (B1669291) site of β-tubulin. nih.gov These findings underscore the value of the N-benzyl-2-aminopyridine scaffold in designing targeted anticancer therapies.

| Compound Class | Target | Key Findings | Potent Compound Example | IC₅₀ | Reference |

| 2-Aminopyridine Derivatives | USP7 | Promoted MDM2 degradation and p53 stabilization. | Compound 7 | 7.6 µM | nih.gov |

| 1-Benzyl-triazole-carboxamides | Tubulin | Inhibited tubulin polymerization; induced G2/M cell cycle arrest and apoptosis. | Compound 7f | 2.04 µM (Tubulin) | nih.gov |

This table presents key findings from anticancer research involving 2-aminopyridine scaffolds.

Other Biological Activities (e.g., Antiviral, Anti-inflammatory)

In addition to antimicrobial and anticancer effects, the 2-aminopyridine scaffold is associated with a range of other biological activities. The general class of 2-aminopyridine derivatives has been reported to possess anti-inflammatory properties. nih.gov The structural features of the scaffold allow for the design of molecules that can interfere with inflammatory pathways. While direct studies on the antiviral properties of this compound are limited, the broad bioactivity of the 2-aminopyridine class suggests this is a potential area for future investigation. The versatility of this chemical nucleus makes it a promising starting point for the development of agents targeting viral enzymes or host-pathogen interactions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a molecular scaffold. For derivatives of this compound, several key insights have been gathered from various studies.

In the context of antimicrobial agents , SAR analysis of Schiff base derivatives of 2-amino-6-chloropyridine revealed that the nature of the substituent on the benzene (B151609) ring (originating from the aldehyde) significantly influences activity. researchgate.net The presence of an electron-withdrawing group like nitro (NO₂) at the para-position (compound 3h ) or a halogen like chloro (Cl) at the para-position (compound 3f ), as well as a hydroxyl group at the ortho-position (compound 3a ), resulted in potent antibacterial activity. researchgate.net This suggests that electronic and steric factors on the N-benzylidene portion of the molecule are key determinants of antimicrobial efficacy.

Computational and Theoretical Studies on N Benzyl 6 Chloropyridin 2 Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-6-chloropyridin-2-amine. These ab initio and semi-empirical methods are employed to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface. researchgate.netresearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. acs.orgtsijournals.com DFT calculations are particularly well-suited for studying molecules of the size and complexity of this compound. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p) or larger, to optimize the molecular geometry and compute a range of electronic properties. niscair.res.in

DFT is instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT calculations can provide Mulliken and Natural Bond Orbital (NBO) charge distributions, which quantify the partial charges on each atom, offering a more detailed picture of the electronic structure than the MEP alone. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N (amine) | -0.65 e |

| Mulliken Charge on N (pyridine) | -0.45 e |

| Mulliken Charge on Cl | -0.15 e |

Note: The values in this table are representative and based on typical results for similar substituted aminopyridine molecules.

Conformational Analysis and Intermolecular Interactions

The flexibility of the benzyl (B1604629) group in this compound means that the molecule can exist in multiple conformations. Conformational analysis, typically performed using DFT or other quantum mechanical methods, is essential to identify the most stable conformers and the energy barriers between them. This involves systematically rotating the single bonds, such as the C-N bond connecting the benzyl group to the amine and the C-N bond of the aminopyridine, and calculating the energy at each step. The resulting potential energy surface reveals the global minimum energy structure and other low-energy conformers that may be present at room temperature.

Furthermore, computational methods can be used to study the intermolecular interactions that govern how molecules of this compound interact with each other in the solid state or in solution. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these interactions. researchgate.net For this molecule, potential intermolecular interactions include N-H···N hydrogen bonds between the amine hydrogen and the pyridine (B92270) nitrogen of a neighboring molecule, as well as π-π stacking interactions between the phenyl and pyridine rings. These interactions play a crucial role in determining the crystal packing and physical properties of the compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. researchgate.netlookchem.com By modeling the reaction pathway, it is possible to identify the transition state structures and calculate the activation energies for different potential mechanisms.

For instance, the reaction with a nucleophile would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net Computational modeling can map out the energy profile of this reaction, including the formation of the Meisenheimer complex and the subsequent departure of the chloride ion. Such studies can also investigate the influence of the benzyl group and the pyridine nitrogen on the reactivity of the molecule. The calculated activation barriers can provide a theoretical basis for predicting reaction rates and understanding the factors that control the regioselectivity of the reaction. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.nettsijournals.com

The theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to account for systematic errors in the computational method and to improve agreement with experimental spectra. By assigning the calculated vibrational modes to the experimental absorption bands, a detailed understanding of the molecule's vibrational characteristics can be achieved. Similarly, NMR chemical shifts can be calculated and are invaluable for assigning the signals in the experimental ¹H and ¹³C NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3450 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C, C=N (ring) | Stretching | 1600-1450 |

| C-N (amine) | Stretching | 1350 |

| C-Cl | Stretching | 750 |

Note: These are representative frequencies and would be subject to scaling in a detailed computational study.

Advanced Spectroscopic Characterization Methodologies for N Benzyl 6 Chloropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For N-benzyl-6-chloropyridin-2-amine, ¹H and ¹³C NMR spectra would provide definitive evidence of its formation and structure. Although specific spectral data for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the 6-chloropyridin-2-amine core and the N-benzyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amine proton.

Pyridine Ring Protons: The three protons on the substituted pyridine ring would appear as distinct signals, likely in the aromatic region (δ 6.5-8.5 ppm). Their specific chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.

Benzene Ring Protons: The five protons of the benzyl group's phenyl ring would typically appear in the δ 7.2-7.4 ppm region. Depending on the solvent and spectrometer resolution, these may resolve into a complex multiplet.

Methylene Protons (-CH₂-): A characteristic singlet or a doublet (if coupled to the NH proton) would be expected for the two methylene protons, likely around δ 4.3-4.6 ppm.

Amine Proton (-NH-): A broad singlet is expected for the amine proton, the chemical shift of which can vary significantly depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will show distinct signals. The carbon atom bearing the chlorine atom (C-6) and the carbon attached to the amino group (C-2) would be significantly affected, with their resonances shifted accordingly.

Benzene Ring Carbons: The carbons of the benzyl group's phenyl ring would show characteristic signals in the aromatic region (typically δ 127-140 ppm).

Methylene Carbon (-CH₂-): The methylene carbon would appear as a single peak in the aliphatic region of the spectrum, generally around δ 48-50 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | 6.5 - 8.5 | d, t |

| Benzene-H | 7.2 - 7.4 | m |

| -CH₂- | 4.3 - 4.6 | s or d |

| -NH- | Variable | br s |

¹³C NMR Data for a Related Compound: N-benzyl-2-chloroaniline rsc.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 143.93, 138.82, 129.17, 128.79, 127.86, 127.41, 127.32, 119.18, 117.47, 111.59 |

| -CH₂- | 47.91 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₁ClN₂), the molecular weight is 218.68 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 220 with an intensity of approximately one-third of the M⁺ peak would also be observed, confirming the presence of a single chlorine atom.

Common fragmentation pathways would likely involve:

Benzylic cleavage: Loss of a phenyl radical (C₆H₅•) to give a fragment at m/z 127, or loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 91 (the tropylium (B1234903) ion), which is often a base peak.

Cleavage of the C-N bond: Fragmentation of the bond between the pyridine ring and the nitrogen atom.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 218/220 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

N-H Stretch: A peak in the region of 3350-3500 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the methylene group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

C-N Stretch: This would appear in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give strong signals in the Raman spectrum.

Vibrational Data for a Related Precursor: 2-Amino-6-chloropyridine (B103851) nih.gov

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3560 | 3562 |

| N-H Symmetric Stretch | 3450 | 3449 |

| -NH₂ Scissoring | 1640 | 1640 |

| -NH₂ Wagging | 448 | 448 |

These values for the amino-chloropyridine precursor provide a baseline for identifying the pyridine core vibrations in the target molecule. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.

While a crystal structure for this compound is not publicly available, data for the closely related compound N-benzylpyridin-2-amine provides significant insight into the likely solid-state conformation. nih.govchemsrc.com

For N-benzylpyridin-2-amine, studies show that the molecule crystallizes in the triclinic space group P-1. nih.govchemsrc.com A key feature is the dihedral angle between the pyridine and benzene rings, which is approximately 67-68°. nih.govchemsrc.com In the solid state, molecules form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds between the amine proton of one molecule and the pyridine nitrogen of another. nih.govchemsrc.com

It is expected that this compound would adopt a similar conformation, with a significant twist between the two aromatic rings. The presence of the chlorine atom could influence the crystal packing through weak C-H···Cl or other non-covalent interactions, potentially leading to a different crystal system or unit cell parameters compared to the non-chlorinated analogue.

Crystallographic Data for N-benzylpyridin-2-amine nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9233 (10) |

| b (Å) | 8.0984 (15) |

| c (Å) | 10.602 (2) |

| α (°) | 94.916 (15) |

| β (°) | 91.36 (1) |

| γ (°) | 94.451 (15) |

| Volume (ų) | 504.95 (16) |

| Z | 2 |

Elemental Analysis in Structural Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₂H₁₁ClN₂, the theoretical elemental composition can be calculated as follows.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 65.91 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.07 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.21 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.81 |

| Total | 218.687 | 100.00 |

Experimental results from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical values provide strong evidence for the assigned molecular formula.

Future Research Directions and Perspectives for N Benzyl 6 Chloropyridin 2 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-benzyl-6-chloropyridin-2-amine and its derivatives is poised for significant advancements through the adoption of green and sustainable chemical practices. Traditional methods for the synthesis of similar aminopyridines often rely on harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. researchgate.net Future research will likely pivot towards more environmentally benign and efficient synthetic strategies.

One promising avenue is the implementation of continuous flow chemistry . This technology offers superior control over reaction parameters such as temperature and pressure, leading to shorter reaction times and potentially higher yields. nih.govrsc.orgrsc.org The uncatalyzed nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine (B45657) with benzylamine (B48309), for instance, could be significantly optimized in a flow reactor, potentially avoiding the need for cryogenic conditions often required in batch processes for related lithiation reactions. nih.govrsc.org

Furthermore, the development of biocatalytic methods presents an exciting frontier. The use of enzymes, such as transaminases or engineered variants, could enable the stereoselective synthesis of chiral derivatives of this compound under mild, aqueous conditions. This approach would be particularly valuable for the generation of enantiomerically pure compounds for medicinal chemistry applications.

Photocatalysis also offers a powerful tool for forging the C-N bond in a more sustainable manner. nih.gov Visible-light-mediated photoredox catalysis, for example, can facilitate the coupling of amines with aryl halides under mild conditions, often with high functional group tolerance. nih.gov Research into photocatalytic systems for the synthesis of this compound could lead to novel, energy-efficient synthetic protocols.

Exploration of Undiscovered Reactivity and Transformation Pathways

The this compound molecule is rich in reactive sites, suggesting a landscape of unexplored chemical transformations. The chlorine atom at the 6-position of the pyridine (B92270) ring is a prime handle for nucleophilic aromatic substitution, a well-established reaction class for chloropyridines. researchgate.netresearchgate.netnih.gov However, the interplay between the benzylamino group and the chloro substituent could lead to novel and unexpected reactivity.

Future investigations could focus on the intramolecular cyclization of derivatives of this compound. For example, functionalization of the benzyl (B1604629) group could introduce a nucleophilic moiety capable of displacing the chlorine atom, leading to the formation of novel heterocyclic ring systems. Analogous cyclizations have been reported for related aminoalkyl-chloropyrimidines. oist.jp

The potential for C-H activation on both the pyridine and benzyl rings presents another exciting avenue. rsc.org Transition-metal catalyzed C-H functionalization could allow for the direct introduction of new substituents, bypassing the need for pre-functionalized starting materials. mdpi.com Exploring the regioselectivity of such reactions on this compound could unlock a diverse array of new derivatives.

Furthermore, the development of novel transformation pathways for the pyridine ring itself is a key area for future research. This could include ring-opening reactions, ring expansions, or rearrangements to access entirely new chemical scaffolds. researchgate.net

Design of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound scaffold can be greatly enhanced by the development of advanced catalytic systems. While palladium-catalyzed amination of aryl chlorides is a well-established method, there is still room for improvement in terms of catalyst efficiency, substrate scope, and reaction conditions. nih.govacs.orgrsc.org

Future research could focus on the development of next-generation palladium catalysts with tailored ligands that can operate at lower catalyst loadings and temperatures. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective for the amination of a wide variety of aryl chlorides, including chloropyridines. nih.gov

Copper-catalyzed cross-coupling reactions represent a more economical and sustainable alternative to palladium-based systems. researchgate.net The development of efficient copper/ligand systems for the C-N bond formation between 2,6-dichloropyridine and benzylamine would be a significant step forward.

Nickel catalysis is another promising area, particularly for the amination of less reactive aryl chlorides. acs.orgnih.gov The exploration of nickel/photoredox dual catalysis could enable the functionalization of this compound under exceptionally mild conditions. mdpi.comnih.govacs.org The coordination versatility of pyridine-functionalized N-heterocyclic carbenes with metals like rhodium and iridium also opens doors for novel catalytic activities. nih.gov

Targeted Medicinal Chemistry Approaches for Novel Therapeutic Agents

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. rsc.org The this compound core, therefore, represents a promising starting point for the design of novel therapeutic agents.

A key future direction is the structure-based design of inhibitors for various biological targets. For instance, aminopyridine derivatives have shown promise as inhibitors of protein kinase Cθ (PKCθ) and ubiquitin-specific peptidase 7 (USP7). nih.govnih.gov By using the known crystal structures of these enzymes, researchers can design derivatives of this compound that are predicted to bind with high affinity and selectivity. The N-benzyl group can be systematically modified to explore interactions with specific pockets in the target protein, a strategy that has proven effective in the development of other N-benzyl-containing bioactive compounds. nih.gov

The investigation of this compound and its analogs as kinase inhibitors is a particularly promising area. acs.orgnih.gov The pyridine ring can act as a hinge-binding motif, a common feature of many kinase inhibitors. The benzyl and chloro substituents can then be modified to achieve selectivity for specific kinases.

Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity of this class of compounds. nih.govacs.orgwikipedia.org By systematically varying the substituents on both the pyridine and benzyl rings and assessing the impact on biological activity, researchers can develop a clear understanding of the structural features required for potency and selectivity.

Integration of Advanced Data Science and Computational Approaches in Research

The integration of data science and computational chemistry will be instrumental in accelerating the research and development of this compound and its derivatives. mdpi.comrsc.orgnih.govnih.gov

Virtual screening of large chemical libraries is a powerful tool for identifying new lead compounds. rsc.orgresearchgate.nethymasynthesis.com By creating a virtual library of this compound derivatives, researchers can computationally screen them against a panel of biological targets to identify potential hits for further experimental investigation. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Machine learning (ML) and deep learning models can be trained on existing data to predict the biological activity and physicochemical properties of new compounds. nih.govnih.govthebiogrid.orgresearchgate.netyoutube.comnih.gov For example, a quantitative structure-activity relationship (QSAR) model could be developed for a series of this compound analogs to predict their inhibitory activity against a specific enzyme. youtube.com This would allow for the in silico design of more potent compounds.

Quantum chemical calculations can provide valuable insights into the reactivity and electronic properties of this compound. nih.govmdpi.com These calculations can be used to predict the most likely sites for chemical reactions, to understand the mechanism of catalytic cycles, and to rationalize observed structure-activity relationships.

Finally, molecular dynamics simulations can be employed to study the binding of this compound derivatives to their biological targets in a dynamic environment. nih.gov This can provide a more realistic picture of the ligand-receptor interactions and can help to explain the molecular basis of biological activity.

Q & A

Q. What are the most reliable synthetic routes for N-benzyl-6-chloropyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, a Pd-catalyzed Buchwald-Hartwig amination between 6-chloropyridin-2-amine and benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaOtBu) and ligands (e.g., DPPP) achieves moderate yields (60–75%) . Optimization involves screening solvents (toluene or dioxane), temperature (80–110°C), and catalyst loading (1–5 mol% Pd). Monitoring reaction progress via TLC or HPLC-MS is critical to minimize side products like dehalogenated byproducts .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substitution patterns. For example, the benzyl group’s methylene protons typically appear as a singlet at δ 4.5–5.0 ppm, while pyridine protons resonate in the aromatic region (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 233.06 for CHClN) .

- X-ray Crystallography : Single-crystal XRD using SHELXL or ORTEP-3 resolves bond angles and confirms stereochemistry. For example, bond lengths between N-benzyl and pyridine should align with standard aromatic amine geometries (~1.35–1.40 Å) .

Q. What are common impurities in this compound synthesis, and how are they removed?

- Methodological Answer : Major impurities include unreacted 6-chloropyridin-2-amine, benzyl alcohol (from hydrolysis of benzyl halides), and dechlorinated byproducts. Purification involves:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. How can contradictions between XRD and NMR data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in the benzyl group) in solution vs. static crystal structures. To resolve:

- Perform variable-temperature NMR (VT-NMR) to detect conformational changes (e.g., coalescence of benzyl protons at elevated temperatures).

- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model solution-state conformers and compare with XRD-derived geometries .

- Validate with 2D NOESY to confirm spatial proximity of protons in solution .

Q. What strategies improve catalytic efficiency in this compound synthesis?

- Methodological Answer :

- Ligand Screening : Bidentate ligands (e.g., DPPP or Xantphos) enhance Pd catalyst stability and turnover frequency (TOF) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >70% .

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation) and improve scalability .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The chloropyridine moiety may act as a hydrogen-bond acceptor, while the benzyl group engages in hydrophobic interactions .

- QSAR Modeling : Train models on analogous pyridine derivatives to predict logP, solubility, and IC values. Descriptor selection should prioritize electronic effects (e.g., Hammett σ constants) .

Q. What are critical safety considerations for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.